[4-(4-Phenylpiperazin-1-yl)benzyl]amine
Overview
Description
[4-(4-Phenylpiperazin-1-yl)benzyl]amine is a versatile chemical compound used in scientific research. It exhibits complex properties, making it suitable for various applications such as drug development and material synthesis.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such asS100B and acetylcholinesterase . These proteins play crucial roles in various biological processes, including neuronal function and immune response.
Mode of Action
For instance, some phenylpiperazine derivatives have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .
Pharmacokinetics
Similar compounds have been synthesized and their structures characterized by techniques such asIR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide insights into the compound’s structure, which can influence its pharmacokinetic properties.
Result of Action
Similar compounds have exhibited significantantibacterial and antifungal activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Phenylpiperazin-1-yl)benzyl]amine typically involves the reaction of 4-phenylpiperazine with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Phenylpiperazin-1-yl)benzyl]amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
[4-(4-Phenylpiperazin-1-yl)benzyl]amine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [4-(4-Phenylpiperazin-1-yl)benzyl]amine include:
4-Phenylpiperazine: A precursor in the synthesis of this compound.
Benzylamine: Another precursor used in the synthesis process.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a piperazine ring and a benzylamine group. This structure imparts specific properties that make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
[4-(4-phenylpiperazin-1-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-14-15-6-8-17(9-7-15)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBHUYMCMASPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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